3-(3-((2-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
The compound is a derivative of propanoic acid with a complex substituent involving a 1,2,4-triazine ring, which is a type of heterocyclic compound . The molecular formula of a similar compound, 3-[(2-chlorobenzyl)thio]propanoic acid, is C10H11ClO2S .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its specific structure and functional groups. Similar compounds, such as 3-[(2-chlorobenzyl)thio]propanoic acid, may undergo reactions typical of carboxylic acids and thioethers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 3-[(2-chlorobenzyl)thio]propanoic acid, the molecular formula is C10H11ClO2S .Scientific Research Applications
Synthesis and Chemical Properties
Research into triazine derivatives often focuses on their synthesis and chemical properties. For example, the study by Bandgar and Pandit (2003) on the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions highlights a method for producing 2-oxazolines, indicating the versatility of triazine derivatives in synthetic chemistry (Bandgar & Pandit, 2003).
Anticancer Activity
Some triazine derivatives have been explored for their potential anticancer properties. Saad and Moustafa (2011) synthesized a series of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and screened them as anticancer agents, discovering significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Bio-based Materials
The exploration of bio-based materials is another area of interest. Trejo-Machin et al. (2017) investigated the use of phloretic acid, a naturally occurring phenolic compound, in the synthesis of polybenzoxazine, indicating the potential of triazine derivatives in the development of sustainable materials (Trejo-Machin et al., 2017).
Biological Evaluation
The biological evaluation of triazine derivatives extends to their interaction with DNA and proteins. Parveen et al. (2018) synthesized water-soluble Cobalt(II) & Cobalt(III) complexes supported by new triazine Schiff base ligands, studying their binding ability and mode of binding with CT-DNA and BSA. This research demonstrates the potential biomedical applications of triazine derivatives (Parveen et al., 2018).
Antimicrobial Agents
The synthesis of triazine derivatives with potential antimicrobial properties is also a significant area of research. Ashok and Holla (2007) reported the synthesis of thiadiazolotriazinones carrying 4-methylthiobenzyl moieties as possible antimicrobial agents, highlighting the antimicrobial potential of triazine-based compounds (Ashok & Holla, 2007).
Mechanism of Action
properties
IUPAC Name |
3-[3-[(2-chlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-9-4-2-1-3-8(9)7-21-13-15-12(20)10(16-17-13)5-6-11(18)19/h1-4H,5-7H2,(H,18,19)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOELUWRVGIRELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((2-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid |
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